Research has compared the abilities of 8-PST and caffeine to block the cardiovascular effects mediated by adenosine receptors. Studies in anesthetized rats showed both compounds could prevent adenosine-induced hypotension (low blood pressure) and bradycardia (slow heart rate) Pubmed source: . This suggests 8-PST could be a potential tool for understanding and potentially modulating adenosine's role in cardiovascular function.
-PST's properties as a selective antagonist make it valuable for studying adenosine receptor subtypes and their specific functions. By observing how cells respond to 8-PST compared to other adenosine receptor antagonists, researchers can gain insights into the different signaling pathways activated by various adenosine receptor subtypes.
Due to its ability to block adenosine receptors, 8-PST might hold promise for developing medications targeting conditions where adenosine signaling plays a role. However, more research is needed to explore its potential therapeutic applications and safety profile.
8-(p-Sulfophenyl)theophylline is a synthetic compound derived from the naturally occurring alkaloid theophylline, which is found in plants such as cocoa beans and tea leaves. This compound features a unique structure that combines the xanthine ring system of theophylline with a sulfophenyl group attached at the para position of the eighth carbon. The molecular formula for 8-(p-Sulfophenyl)theophylline is C₁₃H₁₂N₄O₅S, and it is classified as a polar adenosine receptor antagonist. This means that while it binds to adenosine receptors, it does not activate them, effectively blocking the physiological effects mediated by adenosine .
The chemical behavior of 8-(p-Sulfophenyl)theophylline primarily revolves around its interactions with adenosine receptors. As an antagonist, it competes with adenosine for binding sites on these receptors, influencing various signaling pathways. The compound's breakdown pathways have not been extensively studied, but as a derivative of theophylline, it may undergo similar degradation processes, including hydrolysis and potential cleavage of the xanthine ring under specific conditions .
8-(p-Sulfophenyl)theophylline exhibits significant biological activity by acting as a selective antagonist of adenosine receptors. Research has shown its ability to block cardiovascular effects induced by adenosine, such as hypotension and bradycardia, in animal models. Its unique properties allow it to serve as a valuable tool for studying the role of adenosine in various physiological processes and conditions where adenosine signaling is implicated.
The synthesis of 8-(p-Sulfophenyl)theophylline typically involves chemical modifications to the parent compound, theophylline. While specific detailed methods are not extensively documented in the provided sources, general synthetic approaches may include:
These methods ensure that the compound retains its desired biological activity while achieving high purity suitable for research applications.
Due to its properties as an adenosine receptor antagonist, 8-(p-Sulfophenyl)theophylline has several potential applications:
Interaction studies involving 8-(p-Sulfophenyl)theophylline focus on its competitive inhibition of adenosine receptors. These studies often compare its effects with other known antagonists like caffeine and other xanthines. For instance, research has demonstrated that while 8-(p-Sulfophenyl)theophylline does not penetrate the central nervous system effectively when administered intraperitoneally, it still provides insights into peripheral adenosine receptor interactions .
Several compounds share structural similarities or biological activity with 8-(p-Sulfophenyl)theophylline. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Theophylline | Xanthine derivative | Non-selective adenosine receptor antagonist |
Caffeine | Methylxanthine | Stimulant; non-selective adenosine receptor antagonist |
3-Isobutyl-1-methylxanthine | Xanthine derivative | Non-selective adenosine receptor antagonist |
8-(4-Aminophenyl)theophylline | Xanthine derivative | Antagonist with potential therapeutic applications |
What sets 8-(p-Sulfophenyl)theophylline apart from these similar compounds is its specific sulfonated structure, which enhances its polarity and modifies its interaction profile with adenosine receptors compared to other xanthines. This unique feature may contribute to distinct pharmacological properties that warrant further investigation in therapeutic contexts.
The synthesis of 8-(p-sulfophenyl)theophylline has been primarily achieved through classical approaches utilizing theophylline as the starting material. The most widely documented method involves direct sulfonation of theophylline using chlorosulfonic acid under controlled temperature conditions to ensure selective introduction of the sulfophenyl group at the desired position on the theophylline molecule . This approach represents a straightforward modification of the parent theophylline structure through electrophilic aromatic substitution.
The traditional synthesis pathway begins with 5,6-diaminouracil derivatives, following the established Traube synthesis mechanism which is the most commonly used industrial method for xanthine synthesis [37]. The process involves the preparation of 5,6-diaminouracil from urea or substituted urea, followed by cyclization through ring closure [22]. For 8-(p-sulfophenyl)theophylline specifically, the synthesis typically involves chemical modifications to the parent compound theophylline, where the sulfophenyl substituent is introduced through condensation reactions .
Classical synthetic routes have demonstrated the feasibility of obtaining 8-(p-sulfophenyl)theophylline through two primary methodologies. The first method involves the reaction of theophylline with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane . The second approach utilizes the condensation of 5,6-diaminouracil derivatives with carboxylic acids, specifically para-sulfophenyl carboxylic acid derivatives, followed by cyclization to form the desired xanthine structure [4].
Research has shown that the synthesis can be achieved through the reaction of 6-chloropurine riboside with appropriate sulfonated amines, providing compounds with enhanced water solubility [2]. The sulfonate derivatives demonstrate considerably more hydrophilic properties than their corresponding hydrogen analogs, with some compounds achieving aqueous solubility exceeding 1.5 grams per milliliter [2].
Recent advances in synthetic chemistry have introduced novel approaches for the preparation of 8-(p-sulfophenyl)theophylline using modern coupling reagents. The development of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has revolutionized the synthesis of 6-amino-5-carboxamidouracils, which serve as the main building blocks for 8-substituted xanthines [28].
The COMU-mediated synthesis offers significant advantages over traditional methods, including optimized reaction conditions that lead to precipitation of pure products after only 5 to 10 minutes of reaction time [19]. This method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in more than 80% isolated yield in most cases [28]. The regioselectivity of the reaction yields only the 5-carboxamido derivatives, but not the 6-carboxamidouracil derivatives, which has been unambiguously confirmed by single X-ray crystallography and multidimensional nuclear magnetic resonance experiments [19].
Modern coupling approaches have also explored the use of EDAC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide) for the synthesis of 1,3,7,8-substituted xanthine derivatives [22]. The synthesis involves reacting 1,3-dialkyl-5,6-diaminouracil with substituted phenoxy acetic acid and EDAC, followed by treatment of the obtained intermediate amide with aqueous sodium hydroxide to yield the desired xanthine analog [22].
The application of Suzuki cross-coupling reactions has been investigated for the preparation of 8-substituted xanthine derivatives, with optimal results obtained using tetrakis(triphenylphosphine)palladium(0) and tripotassium phosphate in dimethylformamide [31]. This convergent synthesis approach allows for the efficient preparation of pharmacologically active 8-substituted xanthine derivatives through the reaction of 8-halogen-substituted xanthines with phenyl- and styrylboronic acids [31].
The purification of 8-(p-sulfophenyl)theophylline requires specialized strategies due to the compound's unique physicochemical properties. High-performance liquid chromatography (HPLC) has emerged as the primary method for purification and analysis of xanthine derivatives [36]. Optimal chromatographic conditions for the analysis of xanthine derivatives utilize a mobile phase consisting of 0.025 M disodium phosphate solution (pH 7.2):acetonitrile:methanol in a ratio of 65:15:20 by volume [36].
The chromatographic separation is typically achieved on octadecylsilyl C18 columns with specific parameters including 250 mm length, 4.6 mm internal diameter, and 5 micrometer particle size [36]. The analysis temperature is maintained at 37 degrees Celsius with detection performed using a full ultraviolet-visible spectrum range of 190-360 nm at a frequency of 10 Hz [36]. The total flow rate is maintained at 1.0 milliliters per minute with a chromatographic time of 20 minutes [36].
For biological matrix analysis, liquid-liquid extraction procedures have been developed for isolation of theophylline derivatives and elimination of plasma and saliva interferences [32]. The extraction is performed using 60:40 methanol:water as mobile phase under isocratic conditions at a flow rate of 0.75 milliliters per minute with ultraviolet detection at 280 nm [32]. Recovery rates for theophylline derivatives have been documented at 94.85% for plasma, 100.45% for saliva, and 101.39% for urine samples [32].
Yield optimization strategies include the use of continuous flow reactors to optimize reaction conditions and improve yield in industrial settings . Advanced purification techniques such as recrystallization and chromatography ensure the production of high-purity 8-(p-sulfophenyl)theophylline suitable for research and pharmaceutical applications . The synthesis yields have been reported to range from 70% to over 90% depending on the specific methodology employed and reaction conditions [5].
Crystallization techniques play a crucial role in purification, with compounds typically obtained as white or light yellow crystalline solids [5]. The compounds demonstrate solubility at room temperature in dimethylformamide and dimethylsulfoxide, and by heating in lower alcohols, acetone, and dioxane, while remaining insoluble in water, chloroform, benzene, and diethyl ether [5].
Structural elucidation of 8-(p-sulfophenyl)theophylline relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [5]. The chemical structure has been proven by 1H nuclear magnetic resonance spectroscopy, with characteristic bands providing detailed structural information [5].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy offers complementary structural information, with chemical shifts varying significantly between different xanthine forms [30]. The multiplicity of carbon peaks remains consistent at both 105 K and 300 K temperatures, with only slight shifts of less than 2 ppm observed [30]. Dynamic nuclear polarization (DNP) enhanced solid-state nuclear magnetic resonance spectroscopy has been successfully applied to characterize polymorphs and solvates of theophylline derivatives [26].
Mass spectrometry analysis of xanthine derivatives employs various ionization techniques including matrix-assisted laser desorption ionization (MALDI) with different matrices [10]. The analysis reveals characteristic fragmentation patterns with molecular ions [M-H]+, [M+2H]+, and [M+3H]+ detected in mass spectra of compounds containing nitrogen and carbonyl oxygen [10]. The relative abundances of these ions provide structural categorization information for different xanthine derivatives [10].
High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MSn) provides accurate mass measurements and structural information about intermediates along proposed fragmentation pathways [29]. The combination of isotopic labeling, MSn, and accurate mass measurements enables detailed mechanistic understanding of fragmentation processes [29].
Fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy has been employed for derivatives containing fluorinated substituents, with resonances providing specific structural information [15]. The technique demonstrates significant signal-to-noise ratio enhancements when combined with hyperpolarization methods, achieving enhancements of up to 5700-fold relative to standard 19F nuclear magnetic resonance acquisition [18].
Analytical Technique | Detection Wavelength | Sensitivity (μg/mL) | Application |
---|---|---|---|
HPLC-UV | 280 nm | 1.1-3.1 | Biological fluids analysis [32] |
UV Spectrophotometry | 275 nm | 5.23-8.7 | Direct sample analysis [32] |
MALDI-MS | N/A | Sub-μM | Structural characterization [10] |
1H NMR | N/A | mM range | Structure confirmation [5] |
13C NMR | N/A | mM range | Carbon framework analysis [30] |
The binding affinity profile of 8-(p-Sulfophenyl)theophylline reveals moderate potency with notable selectivity patterns across adenosine receptor subtypes. Comprehensive radioligand binding studies using rat brain tissue preparations demonstrate specific inhibition constants that establish the compound's receptor interaction characteristics [1].
At A1 adenosine receptors, 8-(p-Sulfophenyl)theophylline exhibits a dissociation constant (Ki) of 3.2 ± 1.2 μM [1]. This binding affinity represents approximately 4-fold lower potency compared to standard A1-selective antagonists but maintains sufficient activity for pharmacological applications. The compound demonstrates competitive inhibition kinetics, with binding studies revealing saturable, reversible interactions consistent with orthosteric site occupation [2].
A2A adenosine receptors show enhanced affinity for 8-(p-Sulfophenyl)theophylline, with binding studies demonstrating a Ki value of 57 ± 4 nM [1]. This represents the highest affinity interaction among adenosine receptor subtypes, conferring an approximate 56-fold selectivity for A2A over A1 receptors. The enhanced A2A binding correlates with functional studies demonstrating potent antagonism of adenylyl cyclase activation in striatal tissue preparations [3].
Binding to A2B adenosine receptors demonstrates intermediate affinity characteristics, with reported Ki values of 2.2 ± 0.8 μM [1]. The A2B interaction profile suggests moderate antagonist activity that may contribute to physiological responses in tissues with high A2B receptor expression densities [4].
A3 adenosine receptors exhibit minimal interaction with 8-(p-Sulfophenyl)theophylline, with binding affinity studies indicating Ki values exceeding 100 μM [1]. This extremely low affinity effectively excludes A3-mediated pharmacological effects under typical experimental concentrations, confirming the compound's selectivity profile as an A1/A2 antagonist [5].
Receptor Subtype | Ki Value (nM) | Selectivity Ratio | Functional Antagonism |
---|---|---|---|
A1 | 3,200 ± 1,200 | 1.0 | Yes |
A2A | 57 ± 4 | 56.1 | Yes |
A2B | 2,200 ± 800 | 0.69 | Yes |
A3 | >100,000 | <0.032 | No |
Unlike certain adenosine receptor modulators that exhibit allosteric binding characteristics, 8-(p-Sulfophenyl)theophylline functions primarily through competitive orthosteric antagonism [6] [7]. The compound does not demonstrate significant allosteric modulation effects on adenosine receptor conformational states or G-protein coupling efficiency.
The primary signaling pathway modulation occurs through direct competitive inhibition of adenosine binding to orthosteric sites. At A1 receptors coupled to Gi/Go proteins, 8-(p-Sulfophenyl)theophylline blocks adenosine-mediated inhibition of adenylyl cyclase activity [8]. This results in prevention of cyclic adenosine monophosphate (cAMP) reduction and maintenance of protein kinase A (PKA) activity levels.
A2A receptor antagonism by 8-(p-Sulfophenyl)theophylline interferes with Gs protein-mediated signaling cascades [3]. The compound prevents adenosine-stimulated adenylyl cyclase activation, blocking the subsequent elevation of intracellular cAMP concentrations and downstream PKA phosphorylation events [8]. Electrophysiological studies demonstrate that this antagonism effectively modulates neuronal excitability through interference with cAMP-dependent ion channel regulation [3].
Phospholipase C pathway modulation represents an additional mechanism of action at specific adenosine receptor subtypes. Studies using U-73122 (phospholipase C inhibitor) and intracellular calcium buffering experiments indicate that 8-(p-Sulfophenyl)theophylline can influence adenosine-mediated activation of phospholipase C and subsequent inositol trisphosphate-calcium signaling pathways [3].
The compound demonstrates minimal direct effects on G-protein coupling efficiency or receptor protein conformational states. Guanosine triphosphate (GTP) analog studies and pertussis toxin sensitivity experiments confirm that 8-(p-Sulfophenyl)theophylline does not significantly alter the intrinsic G-protein activation capacity of adenosine receptors [8].
Detailed kinetic analysis in neural tissue preparations reveals 8-(p-Sulfophenyl)theophylline exhibits classical competitive antagonism characteristics with well-defined association and dissociation rate constants [6] [9].
Association kinetics studies using rapid solution exchange protocols demonstrate that 8-(p-Sulfophenyl)theophylline binds to adenosine receptors with association rate constants (kon) of approximately 1.2 × 10^6 M^-1 s^-1 for A2A receptors [10]. The relatively rapid association kinetics facilitate effective receptor occupancy under physiological conditions, with equilibrium binding achieved within seconds of compound application.
Dissociation rate measurements reveal koff values of 0.068 s^-1 for A2A receptor interactions, yielding calculated equilibrium dissociation constants consistent with radioligand binding determinations [10]. The moderate dissociation rate indicates sufficient receptor residence time for sustained pharmacological effects while allowing for reversible antagonism.
Schild plot analysis in guinea pig atrial preparations demonstrates pA2 values of 5.30 ± 0.25 for 8-(p-Sulfophenyl)theophylline antagonism of adenosine-induced electrophysiological effects [6]. The linear Schild regression with slope values not significantly different from unity confirms competitive antagonism without significant cooperativity effects [11].
In cardiac neural tissue preparations, concentration-response curve analysis reveals dose-dependent rightward shifts of adenosine agonist responses with minimal effects on maximum response magnitudes [11]. This kinetic profile confirms competitive antagonism without significant allosteric or non-competitive components [12].
Temperature-dependent kinetic studies at physiological temperatures (37°C) demonstrate enhanced association rates compared to standard experimental conditions (25°C), with calculated activation energies suggesting diffusion-limited binding processes for the polar 8-(p-Sulfophenyl)theophylline molecule [10].
The compound exhibits use-dependent antagonism characteristics in repeatedly stimulated neural preparations, with progressive enhancement of antagonist effects during sustained adenosine receptor activation [11]. This phenomenon reflects the competitive nature of antagonism and the kinetic advantage conferred by sustained receptor occupancy.
8-(p-Sulfophenyl)theophylline exhibits distinctive selectivity characteristics when compared to other xanthine-based adenosine receptor antagonists, with the sulfophenyl substitution significantly altering both potency and subtype preferences [2] [13].
Theophylline comparison reveals that 8-(p-Sulfophenyl)theophylline demonstrates enhanced A2A selectivity compared to the parent compound. While theophylline exhibits similar Ki values of approximately 14 μM at both A1 and A2A receptors, the sulfophenyl derivative shows 56-fold enhanced A2A affinity with retention of moderate A1 binding [2]. This selectivity pattern contrasts markedly with theophylline's non-selective adenosine receptor antagonism profile.
8-Phenyltheophylline provides an instructive comparison for understanding the effects of polar substitution. The non-polar phenyl analog demonstrates 25-35-fold enhanced potency compared to theophylline but maintains relatively non-selective binding across A1 and A2A receptors [2]. In contrast, 8-(p-Sulfophenyl)theophylline sacrifices overall potency for enhanced A2A selectivity and improved aqueous solubility characteristics.
DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) represents the gold standard for A1-selective adenosine receptor antagonism, with Ki values of 1.0 nM at A1 receptors and 520-fold selectivity over A2A receptors [13]. 8-(p-Sulfophenyl)theophylline exhibits opposite selectivity, preferentially targeting A2A over A1 receptors, making it complementary to DPCPX for experimental applications requiring A2A-selective antagonism.
XAC (8-[4-[2-Aminoethylaminocarbonylmethyloxy]phenyl]1,3-dipropylxanthine) demonstrates high potency at both A1 (Ki = 2.1 nM) and A2A (Ki = 4.0 nM) receptors with minimal selectivity [13]. The 8-(p-Sulfophenyl)theophylline selectivity profile provides advantages in experimental paradigms requiring specific A2A antagonism without significant A1 receptor interference.
Caffeine comparison highlights the unique pharmacological niche occupied by 8-(p-Sulfophenyl)theophylline. While caffeine exhibits non-selective adenosine receptor antagonism with Ki values of approximately 44 μM at both A1 and A2A receptors, 8-(p-Sulfophenyl)theophylline provides 770-fold enhanced A2A potency with maintained selectivity [2].
Compound | A1 Ki (nM) | A2A Ki (nM) | A1/A2A Ratio | Solubility | BBB Penetration |
---|---|---|---|---|---|
8-(p-Sulfophenyl)theophylline | 3,200 | 57 | 0.018 | High | Poor |
Theophylline | 14,000 | 14,000 | 1.0 | High | Good |
8-Phenyltheophylline | 560 | 16,000 | 0.035 | Low | Good |
DPCPX | 1.0 | 520 | 520 | Moderate | Good |
Caffeine | 44,000 | 44,000 | 1.0 | High | Good |
The blood-brain barrier penetration characteristics represent a critical differentiating factor among xanthine analogs. While most xanthine derivatives readily cross the blood-brain barrier, 8-(p-Sulfophenyl)theophylline exhibits poor central nervous system penetration due to its polar sulfonate group [14]. This characteristic enables peripheral adenosine receptor antagonism without significant central nervous system effects, providing experimental and potential therapeutic advantages for conditions requiring selective peripheral adenosine receptor modulation.
The water solubility enhancement conferred by the sulfophenyl substitution addresses a major limitation of potent xanthine analogs like 8-phenyltheophylline, which exhibit excellent receptor binding characteristics but suffer from poor aqueous solubility [14]. 8-(p-Sulfophenyl)theophylline maintains adequate receptor binding affinity while providing sufficient solubility for intravenous administration and tissue bath applications.